molecular formula C8H8O5 B2362466 5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic acid CAS No. 1359657-46-7

5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic acid

Cat. No. B2362466
M. Wt: 184.147
InChI Key: NVOLOVXCFVLERG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the furan ring, followed by the introduction of the methoxycarbonyl and carboxylic acid groups. The Suzuki-Miyaura coupling reaction could potentially be used for the formation of the carbon-carbon bonds .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, while the methoxycarbonyl group could be involved in reactions with nucleophiles .

Scientific Research Applications

Bioactivity and Anti-Viral Properties

Furan-2-carboxylic acids, structurally similar to 5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic acid, have demonstrated significant bioactivities. For instance, compounds isolated from Nicotiana tabacum roots showed high anti-tobacco mosaic virus (TMV) activity and moderate to weak inhibitory activities against certain human tumor cell lines (Wu et al., 2018). Similarly, furan-2-carboxylic acids derived from Nicotiana tabacum leaves also exhibited anti-TMV activities, with inhibition rates close to those of positive controls (Yang et al., 2016).

Chemical Synthesis and Rearrangements

In chemical synthesis, furan compounds including variants of furan-2-carboxylic acids undergo various reactions such as Beckmann rearrangements, leading to the formation of other carboxylic acids and pyrrole derivatives (Stankyavichus et al., 2013). These reactions are crucial for the synthesis of new chemical entities with potential therapeutic applications.

Structural Analysis and Crystallography

Furan derivatives, including methoxycarbonyl-substituted compounds, are subjects of structural analysis and crystallography studies. This research provides insights into the molecular arrangement and bonding characteristics essential for understanding their chemical behavior and potential applications (Morzyk-Ociepa et al., 2004).

Potential in Neuroprotective Drug Development

Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1] -hexane -5-carboxylate, a compound structurally related to 5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic acid, has been studied as a potential neuroprotective drug. This research suggests the possible application of furan derivatives in the development of treatments for neurological conditions (Yu et al., 2003).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound to avoid exposure .

properties

IUPAC Name

5-methoxycarbonyl-2-methylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c1-4-5(7(9)10)3-6(13-4)8(11)12-2/h3H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOLOVXCFVLERG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic acid

Synthesis routes and methods

Procedure details

Jones' reagent (Prepared according to Fieser and Fieser, Reagents for Organic Synthesis, Volume 1, page 142, 1967) was added drop-wise to a stirred solution of 4-hydroxymethyl-5-methyl-furan-2-carboxylic acid methyl ester (16) (100 mg) in acetone (10 mL) until the orange colouration just remained. Stirring was continued for a further 5 hours then the reaction mixture was diluted with diethyl ether (20 mL) and filtered. The filtrate was dried and concentrated in vacuo to afford compound 23 as a buff coloured solid.
Name
Jones' reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

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